[1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol
Overview
Description
[1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol: is a complex organic compound featuring a benzothiophene moiety linked to a piperidine ring, which is further substituted with a benzyl group and a methanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the reaction of o-silylaryl triflates with alkynyl sulfides to form the benzothiophene scaffold . This intermediate is then subjected to further functionalization to introduce the piperidine ring and the benzyl group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol functional group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzothiophene moiety or the piperidine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The benzyl group and the methanol functional group can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while reduction of the benzothiophene moiety can produce dihydrobenzothiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications .
Biology: In biological research, the compound may be investigated for its potential as a ligand for various receptors or enzymes, contributing to the understanding of biochemical pathways and mechanisms.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with therapeutic potential for conditions such as inflammation, cancer, or neurological disorders .
Industry: In the industrial sector, the compound may be utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothiophene moiety may engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzo[d]thiazole-2-thiol: This compound shares the benzothiophene core but differs in its substitution pattern and functional groups.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole):
Uniqueness: The uniqueness of [1-(1-Benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol lies in its combination of the benzothiophene moiety with a piperidine ring and a benzyl group, which imparts distinct chemical and biological properties. This structural arrangement allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[1-(1-benzothiophen-2-ylmethyl)-3-benzylpiperidin-3-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NOS/c24-17-22(14-18-7-2-1-3-8-18)11-6-12-23(16-22)15-20-13-19-9-4-5-10-21(19)25-20/h1-5,7-10,13,24H,6,11-12,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXTWXQJLNGGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3S2)(CC4=CC=CC=C4)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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